

Species-Specific Responses to [Lys5,MeLeu9,Nle10]-NKA(4-10): A Comparative Guide

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Compound of Interest

Compound Name: [Lys5,MeLeu9,Nle10]-NKA(4-10)

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[Lys5,MeLeu9,Nle10]-NKA(4-10), a potent and selective neurokinin-2 (NK2) receptor agonist, has demonstrated significant prokinetic activity, particularly on bladder and colorectal smooth muscle.^[1] However, its pharmacological profile, including efficacy, potency, and side effects, exhibits notable variation across different species. This guide provides a comprehensive comparison of these species-specific responses, supported by experimental data, to aid in the research and development of NK2 receptor-targeted therapeutics.

Comparative Efficacy and Potency

The in vitro and in vivo potency and efficacy of **[Lys5,MeLeu9,Nle10]-NKA(4-10)** have been evaluated in several species. The following tables summarize the key quantitative data from various studies, highlighting the species-dependent differences in its activity.

In Vitro Potency and Affinity

Species	Tissue/Cell Line	Assay Type	Parameter	Value (nM)	Reference
Human	Recombinant hNK2 (CHO cells)	Radioligand Binding (Displacement of [125I]-NKA)	Ki	~1.0	[2] [3]
Human	Recombinant hNK2 (CHO cells)	Calcium Mobilization	EC50	~1.0	[2] [3]
Human	Recombinant hNK1 (CHO cells)	Calcium Mobilization	EC50	~105	[2] [3]
Human	Bladder Detrusor Muscle	Functional (Contraction)	pD2	8.1	[4]
Human	Colon Circular Muscle	Radioligand Binding	IC50	0.87	[5]
Rat	Fundus	Functional (Contraction)	EC50	117	[5] [6]
Rat	Bladder	Functional (Contraction)	EC50	10	[5] [6]
Rat	Uterus (proestrus/estrus)	Functional (Contraction)	EC50	25.12	[5]
Rat	Uterus (diestrus/metestrus)	Functional (Contraction)	EC50	51.29	[5]

Note: pD2 is the negative logarithm of the EC50 value.

In Vivo Effects and Dosage

Species	Administration Route	Effect	Dose Range	Reference
Minipig	Subcutaneous (s.c.)	Increased bladder and colorectal pressure	30-100 µg/kg	[1] [7]
Minipig	Intravenous (i.v.)	Increased bladder and colorectal pressure	0.3 µg/kg	[1] [7]
Minipig	Intranasal (i.n.)	Increased bladder and colorectal pressure	100 µg/kg	[1] [7]
Dog	Intravenous (i.v.)	Micturition, defecation, emesis, hypotension	10-100 µg/kg	[1]
Dog	Intranasal (i.n.)	Urination, defecation, emesis	300-1000 µg/kg	[8]
Dog	Sublingual (s.l.)	Urination	6.7 mg/kg	[8]
Rat	Intravenous (i.v.)	Increased bladder pressure, voiding	0.1-300 µg/kg	[9]
Rat	Subcutaneous (s.c.)	Urination, defecation, dermal flushing	10-100 µg/kg	[10]

Species Differences in Side Effect Profile

A significant aspect of the species-specific response to **[Lys5,MeLeu9,Nle10]-NKA(4-10)** is the variation in observed side effects, which are primarily attributed to off-target activation of the neurokinin-1 (NK1) receptor.[\[11\]](#)

- Dogs: Exhibit a pronounced sensitivity to NK1 receptor-mediated side effects, including emesis and hypotension, at doses similar to those that elicit the desired prokinetic effects.[\[1\]](#)
[\[5\]](#)
- Rats: Also show NK1-mediated side effects, specifically dermal flushing.[\[10\]](#)[\[11\]](#) However, the prokinetic effects on urination and defecation are mediated by the NK2 receptor.[\[11\]](#)
- Minipigs: Appear to be less susceptible to emesis compared to dogs, making them a potentially more suitable species for toxicological studies.[\[7\]](#)

These differences highlight the importance of species selection in preclinical studies and underscore the need for highly selective NK2 receptor agonists to minimize adverse effects in human applications. The selectivity of **[Lys5,MeLeu9,Nle10]-NKA(4-10)** for the NK2 receptor over the NK1 receptor is approximately 74- to 105-fold in functional assays.[\[2\]](#)[\[3\]](#)[\[10\]](#)

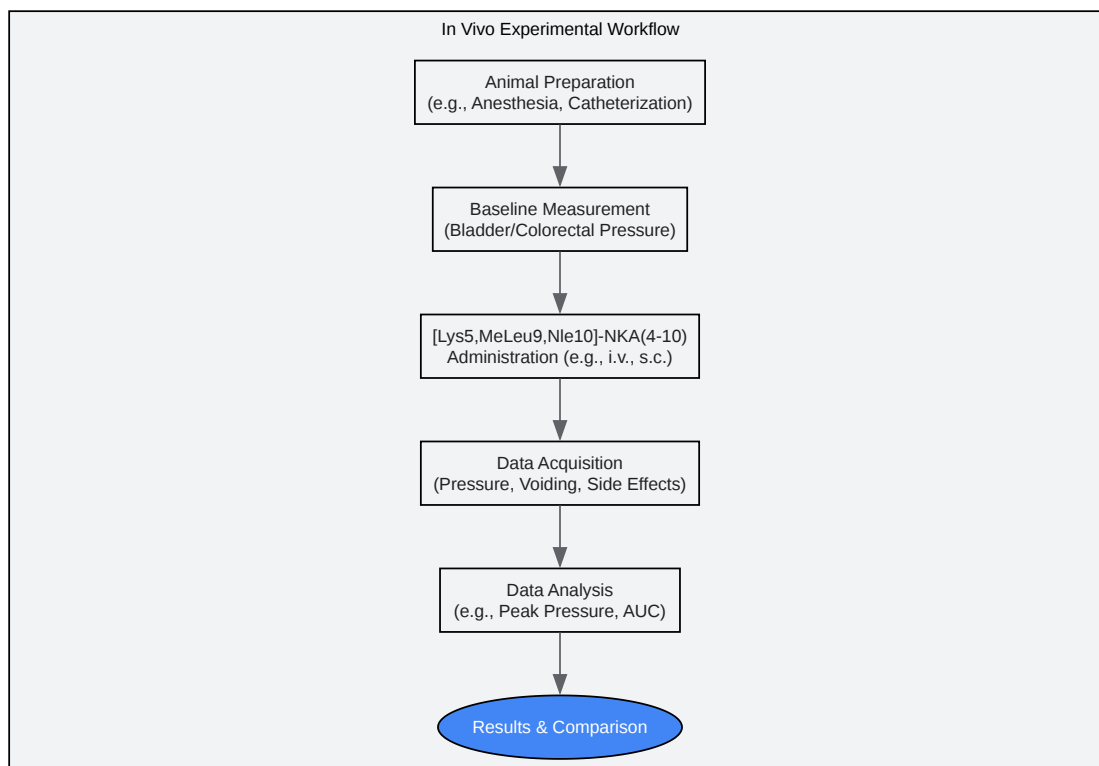
Signaling Pathways and Experimental Workflow

The biological effects of **[Lys5,MeLeu9,Nle10]-NKA(4-10)** are initiated by its binding to and activation of NK2 and, to a lesser extent, NK1 receptors. The downstream signaling pathways and a typical experimental workflow for assessing its activity are depicted below.



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Caption: Signaling pathways of **[Lys5,MeLeu9,Nle10]-NKA(4-10)** via NK2 and NK1 receptors.



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